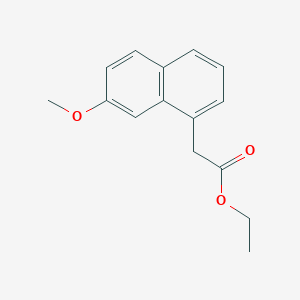

7-Methoxy-1-naphthaleneacetic acid ethyl ester

Description

BenchChem offers high-quality 7-Methoxy-1-naphthaleneacetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1-naphthaleneacetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(7-methoxynaphthalen-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDDUIYFMKQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544065 | |

| Record name | Ethyl (7-methoxynaphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-21-1 | |

| Record name | Ethyl (7-methoxynaphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Methoxy-1-naphthaleneacetic acid ethyl ester. This compound is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of the antidepressant Agomelatine[1][2]. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a summary of key analytical data. The primary synthesis route detailed herein involves a two-step process commencing from 7-methoxy-1-tetralone: a Reformatsky reaction followed by an aromatization step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Introduction

7-Methoxy-1-naphthaleneacetic acid ethyl ester (CAS No. 6836-21-1) is a naphthalene derivative with significant industrial applications, primarily as a key building block in the synthesis of active pharmaceutical ingredients (APIs)[2]. Its molecular structure, featuring a methoxynaphthalene core, is instrumental in achieving the desired pharmacological profiles of more complex molecules[1]. A reliable and scalable synthesis is therefore of considerable interest. This guide will provide a detailed exposition of a field-proven synthetic pathway, emphasizing not just the procedural steps but also the underlying chemical principles that ensure a high-yield and high-purity outcome.

Overview of the Synthetic Pathway

The presented synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester is a two-step process. The first step involves the formation of a β-hydroxy ester intermediate, Ethyl 3,4-dihydro-7-methoxy-1-naphthaleneacetate, via a Reformatsky reaction. The second step is the aromatization of this intermediate to yield the final product. An alternative, though less direct, pathway involves the synthesis of 7-Methoxy-1-naphthaleneacetic acid followed by esterification.

Figure 1: The primary two-step synthesis pathway for 7-Methoxy-1-naphthaleneacetic acid ethyl ester.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3,4-dihydro-7-methoxy-1-naphthaleneacetate via Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters[3]. This reaction is particularly well-suited for this synthesis as the organozinc reagent formed is less reactive than corresponding Grignard or organolithium reagents, thus preventing self-condensation of the ester[3].

Protocol:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust.

-

Add a solution of 7-methoxy-1-tetralone in an anhydrous solvent (e.g., a mixture of benzene and anhydrous ether).

-

From the dropping funnel, add a solution of ethyl bromoacetate in the same anhydrous solvent dropwise to the stirred suspension of zinc and 7-methoxy-1-tetralone. The reaction is often initiated by the addition of a small crystal of iodine if it does not start spontaneously.

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 2-3 hours to ensure completion.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Quench the reaction by the slow addition of dilute sulfuric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate).

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3,4-dihydro-7-methoxy-1-naphthaleneacetate. This intermediate can often be used in the next step without further purification.

Step 2: Aromatization to 7-Methoxy-1-naphthaleneacetic acid ethyl ester

Aromatization of the cyclic intermediate is effectively achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful dehydrogenating agent[4]. DDQ is particularly effective for the aromatization of hydroaromatic compounds[4][5].

Protocol:

-

Dissolve the crude Ethyl 3,4-dihydro-7-methoxy-1-naphthaleneacetate from the previous step in a suitable solvent such as anhydrous dichloromethane or benzene[4].

-

To this solution, add DDQ (typically 1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at 25-30 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated hydroquinone byproduct is removed by filtration.

-

Wash the filtrate successively with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure 7-Methoxy-1-naphthaleneacetic acid ethyl ester as a colorless to light yellow liquid or solid[1].

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

The Reformatsky Reaction Mechanism

The reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate[3].

Figure 2: Simplified mechanism of the Reformatsky reaction.

The DDQ Aromatization Mechanism

The aromatization with DDQ is believed to proceed through a hydride transfer mechanism[5]. The electron-withdrawing groups on DDQ make it a potent electron acceptor.

The mechanism involves the transfer of a hydride ion from the substrate to the DDQ, followed by the loss of a proton to form the aromatic system[5].

Data Summary

The following table summarizes key data for the final product, 7-Methoxy-1-naphthaleneacetic acid ethyl ester.

| Property | Value | Reference |

| CAS Number | 6836-21-1 | [1][6][7] |

| Molecular Formula | C15H16O3 | [1][6] |

| Molecular Weight | 244.29 g/mol | [1][6] |

| Appearance | Colorless or light yellow transparent liquid or solid | [1] |

| Boiling Point | 370.4 °C at 760 mmHg | [1] |

| Density | 1.126 g/cm³ | [1] |

| Purity | ≥ 98% | [1] |

Alternative Synthetic Route: Esterification of 7-Methoxy-1-naphthaleneacetic Acid

An alternative approach to the target molecule is the esterification of 7-Methoxy-1-naphthaleneacetic acid (CAS No. 6836-22-2)[8]. This can be achieved through several standard esterification methods, such as Fischer esterification (using ethanol in the presence of a strong acid catalyst) or by conversion to the acid chloride followed by reaction with ethanol[9]. While this route is viable, it adds a step if the starting material is 7-methoxy-1-tetralone, as the synthesis of the carboxylic acid would be required first.

Conclusion

The synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester via a Reformatsky reaction of 7-methoxy-1-tetralone followed by DDQ aromatization represents an efficient and reliable pathway. This guide has provided a detailed protocol and mechanistic background to enable researchers to successfully replicate and potentially scale up this synthesis. The high purity and yield achievable through this method make it a valuable process for the production of this important pharmaceutical intermediate.

References

-

NPTEL Archive. 1.9.5.2 Aromatization. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]

-

ResearchGate. Aromatization using quinone-based oxidants. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate for Pharmaceutical Intermediates. Available from: [Link]

-

Organic Syntheses. A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Available from: [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester 6836-21-1. Available from: [Link]

-

Wikipedia. Reformatsky reaction. Available from: [Link]

-

CORE. 2,3‑Dichloro‑5,6‑dicyano‑p‑benzoquinone (DDQ) as the useful synthetic reagent. Available from: [Link]

- Google Patents. CN101429124B - Synthesis of (7-methoxy-1-naphthyl) ethyl acetate.

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 7-Methoxy-1-naphthaleneacetic acid ethyl ester. Available from: [Link]

-

PubMed Central. Recent developments in the asymmetric Reformatsky-type reaction. Available from: [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

Sources

- 1. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester 6836-21-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 7. equationchemical.com [equationchemical.com]

- 8. 7-Methoxy-1-naphthaleneacetic Acid | 6836-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

physicochemical properties of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

This guide provides a comprehensive overview of the essential . Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights into experimental methodologies, ensuring a thorough understanding of this compound for research and development applications.

Introduction

7-Methoxy-1-naphthaleneacetic acid ethyl ester (CAS No. 6836-21-1) is a naphthalene derivative with significant interest as a synthetic intermediate.[1][2] Its structural backbone is related to compounds with notable biological activity, such as the antidepressant Agomelatine, where related naphthalene structures are key intermediates in its synthesis.[3] A precise understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This document details its structural, physical, and spectroscopic characteristics, grounded in available experimental data, and provides standardized protocols for its characterization.

Core Compound Identifiers and Properties

A clear identification of the compound is the foundation of any technical assessment. The primary identifiers and core physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6836-21-1 | [1][4][5] |

| Molecular Formula | C₁₅H₁₆O₃ | [5] |

| Molecular Weight | 244.29 g/mol | [5] |

| IUPAC Name | ethyl 2-(7-methoxynaphthalen-1-yl)acetate | [5] |

| Appearance | White Powder / Colorless oily product / Straw yellow liquid | [4][5][6] |

| Purity | ~99% | [4] |

Note on Appearance: The reported physical state of this compound varies, with some sources describing it as a white powder and others as a colorless oil or straw-yellow liquid.[4][5][6] This discrepancy may be attributable to differences in purity, the presence of residual solvents, or polymorphic forms. As a Senior Application Scientist, my experience suggests that highly purified esters of this nature are often oils or low-melting solids at room temperature. The powdered form may represent a specific crystalline state or a less purified sample.

Spectroscopic Profile

The structural elucidation of 7-Methoxy-1-naphthaleneacetic acid ethyl ester is confirmed through a combination of mass spectrometry and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the compound's fragmentation pattern, which is crucial for its identification in complex mixtures.

| Technique | Ionization | m/z | Interpretation | Source |

| EI-MS | Electron Impact | 245 | [M+1]⁺, Protonated molecular ion | [6] |

| 171 | Fragment ion | [6] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum confirms the presence of the ester carbonyl group, the aromatic naphthalene core, and the ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Source |

| 2981, 2937 | - | C-H Stretch (Aliphatic) | [6] |

| 1733 | Strong | C=O Stretch (Ester) | [6] |

| 1627, 1601, 1511 | Medium | C=C Stretch (Aromatic) | [6] |

| 1260, 1213, 1159 | Strong | C-O Stretch (Ester and Ether) | [6] |

| 832 | Strong | C-H Bend (Aromatic Out-of-Plane) | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming the precise arrangement of substituents on the naphthalene ring.

Proton (¹H) NMR Data (400 MHz, CDCl₃) [6]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.75 | d | 8.4 | 1H | Aromatic H |

| 7.71 | d | 8.0 | 1H | Aromatic H |

| 7.38 | d | 7.2 | 1H | Aromatic H |

| 7.30 | t | 8.0 | 2H | Aromatic H |

| 7.16 | dd | J₁=2.4, J₂=8.8 | 1H | Aromatic H |

| 4.15 | q | 7.2 | 2H | -O-CH₂ -CH₃ |

| 4.00 | s | - | 2H | Naphthyl-CH₂ -COO- |

| 3.93 | s | - | 3H | -O-CH₃ |

| 1.20 | t | 7.2 | 3H | -O-CH₂-CH₃ |

Carbon-¹³ (¹³C) NMR Data (100 MHz, DMSO-d₆) [6]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 171.1 | Ester Carbonyl (C=O) |

| 157.46 - 102.76 | Aromatic & Vinylic Carbons |

| 60.23 | -O-C H₂-CH₃ |

| 54.94 | -O-C H₃ |

| 14.0 | -O-CH₂-C H₃ |

Note on NMR Solvents: It is critical to observe that the proton and carbon NMR spectra were acquired in different deuterated solvents (CDCl₃ and DMSO-d₆, respectively). This is a common practice driven by solubility or the need to resolve overlapping peaks, but it means that direct comparison of minor solvent-induced shifts is not feasible.

Experimental Workflows for Physicochemical Analysis

To ensure trustworthy and reproducible data, all experimental protocols must be self-validating. The following section outlines standard methodologies for characterizing a compound like 7-Methoxy-1-naphthaleneacetic acid ethyl ester.

General Characterization Workflow

The logical flow for characterizing a new or synthesized batch of a chemical entity follows a standardized path to build a complete data profile.

Caption: General workflow for physicochemical characterization.

Protocol: Solubility Assessment

Causality: Determining solubility is critical for selecting appropriate solvents for synthesis workups, purification (crystallization or chromatography), and analytical sample preparation. It is a foundational parameter for any subsequent experimental work.

Methodology:

-

Preparation: Dispense 1-2 mg of the compound into a series of 1 mL glass vials.

-

Solvent Addition: To each vial, add a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane) in 100 µL increments.

-

Mixing: After each addition, vortex the vial for 30 seconds.

-

Observation: Visually inspect for dissolution. The absence of visible solid particles indicates solubility.

-

Quantification: Continue adding solvent until dissolution is achieved. Express solubility semi-quantitatively (e.g., >10 mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble). Based on the solubility of the related acid in methanol and the ester's organic nature, high solubility is expected in moderately polar to nonpolar organic solvents.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the main compound from impurities, allowing for accurate quantification (assay) and the establishment of an impurity profile, which is essential for quality control.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. densitypharmachem.com [densitypharmachem.com]

- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. 7-Methoxy-1-naphthaleneacetic acid ethyl ester, CasNo.6836-21-1 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 5. 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester 6836-21-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1 [amp.chemicalbook.com]

Whitepaper: Elucidating the Mechanism of Action of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

Abstract

7-Methoxy-1-naphthaleneacetic acid ethyl ester is a synthetic organic compound belonging to the naphthalene derivative class. While its direct biological mechanism of action is not extensively documented in publicly accessible literature, its structural similarity to the well-characterized synthetic auxin, 1-Naphthaleneacetic acid (NAA), and its parent acid, 7-Methoxy-1-naphthaleneacetic acid, provides a strong foundation for a hypothesized mechanism. This technical guide synthesizes available data to propose a primary mechanism centered on the modulation of polar auxin transport in plants. We will deconstruct this proposed mechanism, provide the necessary context of canonical auxin signaling, and outline a comprehensive, field-proven experimental workflow to rigorously validate this hypothesis. This document is intended to serve as a foundational guide for researchers investigating this compound or similar naphthalene-based derivatives.

Introduction and Core Hypothesis

7-Methoxy-1-naphthaleneacetic acid ethyl ester is a molecule of interest primarily as a chemical intermediate in the synthesis of pharmaceuticals, such as the antidepressant Agomelatine[1][2]. However, its structural backbone, a naphthaleneacetic acid core, is shared by a class of potent plant growth regulators[3][4][5]. The parent compound, 1-Naphthaleneacetic acid (NAA), is a widely used synthetic auxin that mimics the endogenous plant hormone Indole-3-acetic acid (IAA) to promote cell division and expansion[6][7].

The subject of this guide possesses two key modifications compared to NAA: a methoxy group at the 7-position and an ethyl ester functional group. Based on existing evidence for its parent acid, we can formulate a core hypothesis:

Core Hypothesis: 7-Methoxy-1-naphthaleneacetic acid ethyl ester likely functions as a pro-drug that is hydrolyzed in vivo to its active form, 7-Methoxy-1-naphthaleneacetic acid. This active metabolite then functions not as an auxin agonist, but as an inhibitor of polar auxin transport , thereby disrupting the asymmetric auxin gradients essential for plant growth and development[8].

This guide will now explore the components of this hypothesis, starting with the established mechanism of its parent acid.

Deconstruction of the Hypothesized Mechanism of Action

Pro-drug Activation via Ester Hydrolysis

The ethyl ester moiety renders the molecule more lipophilic compared to its corresponding carboxylic acid. In biological systems, ester groups are frequently cleaved by ubiquitous esterase enzymes. It is therefore highly probable that 7-Methoxy-1-naphthaleneacetic acid ethyl ester is biologically inactive until cellular esterases hydrolyze it to release the active carboxylic acid metabolite. This is a common strategy in both agrochemical and pharmaceutical development to improve compound delivery and stability[9].

The Active Metabolite: An Inhibitor of Polar Auxin Transport

The decisive evidence for our hypothesis comes from direct studies on the parent acid. 7-Methoxy-1-naphthaleneacetic acid has been explicitly described as an inhibitor of auxin action[8]. Its mechanism is to block polar auxin transport, the directed cell-to-cell flow of auxin. This transport is mediated by three major protein families:

-

AUX/LAX influx carriers

-

PIN-FORMED (PIN) efflux carriers

-

ABCB/PGP transporters

By inhibiting these transport proteins, 7-Methoxy-1-naphthaleneacetic acid disrupts the auxin gradients that control critical developmental processes like tropisms (e.g., response to gravity and light), organ patterning, and root development[8]. This antagonistic action contrasts sharply with the agonistic, auxin-mimicking activity of NAA.

This functional switch—from auxin mimic (NAA) to auxin transport inhibitor (7-Methoxy-1-naphthaleneacetic acid)—highlights the profound impact of the 7-methoxy substitution on the molecule's interaction with its biological targets.

Context: The Canonical Auxin Signaling Pathway

To fully appreciate the impact of inhibiting auxin transport, it is essential to understand the signaling pathway that a normal auxin gradient activates. The primary nuclear auxin signaling pathway is a well-elucidated model of transcriptional regulation[10][11].

-

Low Auxin State: In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors. This interaction prevents ARFs from activating the transcription of auxin-responsive genes[11][12].

-

High Auxin State: When auxin is present, it acts as a "molecular glue." It binds to both an F-box protein (such as TIR1/AFB) and an Aux/IAA repressor[13].

-

Ubiquitination and Degradation: This auxin-mediated complex formation allows the SCFTIR1/AFB ubiquitin ligase complex to tag the Aux/IAA protein with ubiquitin[13][14].

-

Gene Activation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor, which can then activate the expression of target genes, leading to cellular responses like cell elongation and division[11][14].

By blocking the transport of auxin, 7-Methoxy-1-naphthaleneacetic acid prevents auxin from accumulating in target cells, effectively locking them in the "Low Auxin State."

Visualization of Canonical Auxin Signaling

Caption: A four-step workflow to validate the hypothesized mechanism.

Step-by-Step Methodologies

Protocol 1: In Vitro Hydrolysis Assay

-

Objective: To confirm the conversion of the ethyl ester to its carboxylic acid form by cellular enzymes.

-

Methodology:

-

Prepare a crude protein extract from a relevant biological source (e.g., Arabidopsis thaliana seedlings or rat liver microsomes).

-

Incubate a known concentration of 7-Methoxy-1-naphthaleneacetic acid ethyl ester with the protein extract at a controlled temperature (e.g., 25°C for plants, 37°C for mammalian).

-

Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding a strong acid or organic solvent (e.g., acetonitrile).

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent ester and the appearance of the carboxylic acid metabolite.[15][16]

-

Protocol 2: Polar Auxin Transport Assay

-

Objective: To measure the inhibitory effect of the active metabolite on auxin transport.

-

Methodology (using Arabidopsis seedlings):

-

Germinate and grow Arabidopsis seedlings (wild-type or a DR5::GUS/GFP reporter line) vertically on agar plates.

-

Transfer seedlings to plates containing a range of concentrations of the hydrolyzed metabolite.

-

Apply a micro-droplet of radiolabeled IAA ([³H]IAA) to the apex of the seedling shoot.

-

After an incubation period (e.g., 6-18 hours), segment the root and hypocotyl.

-

Measure the radioactivity in each segment using a scintillation counter to determine the extent of auxin transport. A reduction in basipetal transport compared to the control indicates inhibition.

-

For DR5 reporter lines, visualize GUS staining or GFP fluorescence in the root tip; a loss or disruption of the signal maximum indicates disrupted auxin accumulation.

-

Protocol 3: Transcriptomic Analysis (RNA-seq)

-

Objective: To understand the global impact on gene expression and confirm an anti-auxin profile.

-

Methodology:

-

Treat seedlings with a control solution, a known concentration of NAA, the parent acid, and the test compound (ethyl ester).

-

After a short treatment time (e.g., 1-3 hours), harvest the tissue and flash-freeze in liquid nitrogen.

-

Extract total RNA and prepare sequencing libraries.[17]

-

Perform high-throughput sequencing (e.g., on an Illumina platform).

-

Analyze the data: Compare the differentially expressed genes across treatments. The profile for the test compound should show an inverse correlation with the NAA treatment and a strong positive correlation with the parent acid treatment, particularly for classic auxin-responsive genes (e.g., SAURs, GH3s).

-

Data Summary and Comparative Analysis

| Compound | Chemical Class | Primary Mechanism | Expected Biological Outcome |

| 1-Naphthaleneacetic Acid (NAA) | Synthetic Auxin | Agonist of TIR1/AFB co-receptors; mimics IAA.[3][13] | Promotes rooting, cell elongation, and fruit development; inhibits abscission.[6][7] |

| 7-Methoxy-1-naphthaleneacetic Acid | Naphthalene Derivative | Inhibitor of polar auxin transport (AUX1, PIN, ABCB proteins).[8] | Disrupts gravitropism and other auxin-dependent growth processes. |

| 7-Methoxy-1-naphthaleneacetic acid ethyl ester | Naphthalene Derivative (Ester) | (Hypothesized) Pro-drug for 7-Methoxy-1-naphthaleneacetic Acid. | Similar to the parent acid after in vivo hydrolysis. |

Conclusion for Drug Development Professionals

For researchers in drug development, the story of 7-Methoxy-1-naphthaleneacetic acid ethyl ester serves as a critical case study. While its primary utility may be as a synthetic precursor,[18] its structural alerts—specifically its naphthaleneacetic acid core—warrant a thorough investigation of potential off-target biological activities. The proposed mechanism, inhibition of polar auxin transport, is highly specific to plant biology. However, the potential for esterase-mediated conversion to an active metabolite is a key consideration in pharmacology. Furthermore, related compounds like NAA have been shown to have unexpected effects in mammalian systems, such as inhibiting apoptosis in human cell cultures.[19] Therefore, a complete profile of this compound and its metabolites is essential for a comprehensive safety and efficacy assessment of any final drug product derived from it. The experimental workflow outlined herein provides a template for such a rigorous investigation.

References

-

Mockaitis, K., & Estelle, M. (2015). Auxin signal transduction. Biochemical Society Transactions, 43(3), 473-478. Available at: [Link]

-

Schepetilnikov, M., & Ryabova, L. A. (2017). Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science, 8, 2136. Available at: [Link]

-

Powers, S. K., & Strader, L. C. (2016). Auxin Signaling. Plant Physiology, 172(1), 16-29. Available at: [Link]

-

Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. Available at: [Link]

-

Wikipedia contributors. (2023, December 27). Auxin. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

King Agro. (2025). How Naphthaleneacetic Acid Enhances Plant Growth and Root Development. King Agro. Available at: [Link]

-

Science & Plants for Schools. (n.d.). Investigating the hormone Auxin (IAA), a Plant Growth Regulator. SAPS. Available at: [Link]

-

Zhang, X., et al. (2024). 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Advanced Biology, 8(3), e2300593. Available at: [Link]

-

Jafa Agro. (2025). Effects and Mechanisms of Naphthaleneacetic Acid (NAA) on Plants. Jafa Agro. Available at: [Link]

-

AERU. (n.d.). 1-naphthylacetic acid. University of Hertfordshire. Available at: [Link]

-

Bin, L., et al. (2025). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 6(1), 103037. Available at: [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 7-Methoxy-1-Naphthaleneacetate in Pharmaceutical Synthesis. Inno Pharmchem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 7-Methoxy-1-naphthylacetonitrile: Applications and Synthesis. Inno Pharmchem. Available at: [Link]

- Des Nétiers, P. M., et al. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. Google Patents. US20050182267A1.

-

Hangzhou Longshine Bio-Tech. (n.d.). 7-Methoxy-1-naphthaleneacetic Acid 6836-22-2. Longshine Bio-Tech. Available at: [Link]

- Des Nétiers, P. M., et al. (2003). New process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. Google Patents. EA007787B1.

-

National Center for Biotechnology Information. (n.d.). 1-Naphthaleneacetic acid. PubChem Compound Database. Available at: [Link]

-

Martínez-Vera, L. H., et al. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molbank, 2025(4), M1883. Available at: [Link]

-

Alchem Pharmtech. (n.d.). CAS 6836-21-1 | 7-methoxy-1-Naphthaleneacetic acid ethyl ester. Alchem Pharmtech. Available at: [Link]

-

Wikipedia contributors. (2023, November 29). 1-Naphthaleneacetic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ramasamy, A., et al. (2025). Chemical profiling, in vitro antibacterial, and cytotoxic properties of Elytranthe parasitica (L.) Danser – A hemiparasitic Indian mistletoe. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. How Naphthaleneacetic Acid Enhances Plant Growth and Root Development [jindunchemical.com]

- 4. 1-naphthylacetic acid [sitem.herts.ac.uk]

- 5. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 6. The functions and usage of Naphthalene acetic acid (NAA) [agriplantgrowth.com]

- 7. Effects and Mechanisms of Naphthaleneacetic Acid (NAA) on Plants. [jafagro.com]

- 8. molnova.com [molnova.com]

- 9. Buy Ethyl 1-naphthaleneacetate (EVT-310753) | 2122-70-5 [evitachem.com]

- 10. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 15. conservancy.umn.edu [conservancy.umn.edu]

- 16. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for measuring the auxin-induced changes of m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

Abstract

7-Methoxy-1-naphthaleneacetic acid ethyl ester is a synthetic organic compound with a naphthalene core structure. While direct pharmacological data on this specific ester is limited, its close structural relationship to key intermediates in the synthesis of the antidepressant Agomelatine, and its analogy to synthetic auxins, positions it as a molecule of significant interest for researchers in drug development and plant sciences. This guide provides a comprehensive analysis of its known chemical properties, its role as a synthetic precursor, and a logically derived framework for the systematic investigation of its potential biological activities. By examining its metabolic fate as a potential prodrug and drawing parallels with structurally related compounds, we outline detailed experimental protocols to explore its hypothesized effects on the central nervous system and inflammatory pathways. This document serves as a foundational resource for scientists aiming to unlock the therapeutic or agrochemical potential of this compound.

Introduction and Molecular Profile

7-Methoxy-1-naphthaleneacetic acid ethyl ester (CAS 6836-21-1) belongs to the family of naphthalene derivatives. Its structure is characterized by a naphthalene ring system with a methoxy group at the 7-position and an ethyl acetate group at the 1-position. This compound is primarily recognized in the scientific literature as a key starting material for the synthesis of Agomelatine, a potent melatonergic (MT1/MT2) agonist and serotonin 5-HT2C receptor antagonist used in the treatment of major depressive disorder.[1][2]

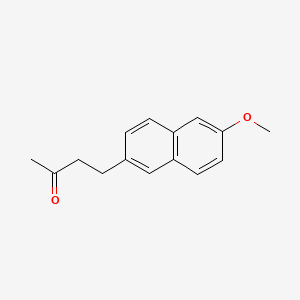

The structural similarity of its core acid, 7-Methoxy-1-naphthaleneacetic acid, to 1-naphthaleneacetic acid (NAA) also implies potential activity as a plant growth regulator.[3] Esters of NAA are widely used in agriculture, as they can enhance membrane permeability and are subsequently hydrolyzed in planta to the active carboxylic acid form.[4] This dual context makes 7-Methoxy-1-naphthaleneacetic acid ethyl ester a molecule with divergent, yet unexplored, biological potential. This guide will focus on elucidating a clear research pathway for its pharmacological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties for 7-Methoxy-1-naphthaleneacetic acid ethyl ester is provided below.

| Property | Value | Reference(s) |

| CAS Number | 6836-21-1 | [5] |

| Molecular Formula | C15H16O3 | [5] |

| Molecular Weight | 244.29 g/mol | [5] |

| Appearance | Straw yellow liquid | [5] |

| Purity | ≥98% | [5] |

Synthesis and Metabolic Fate

Chemical Synthesis

The synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester is well-documented, often as a step in the total synthesis of Agomelatine. One common route involves the aromatization of its dihydro-naphthalene precursor.[6][7]

Protocol: Synthesis from Ethyl 3,4-dihydro-7-Methoxynaphthalene-1-acetate [6]

-

Dissolution: Dissolve Ethyl 3,4-dihydro-7-methoxynaphthalene-1-acetate (1 equivalent) in anhydrous dichloromethane (15 volumes).

-

Dehydrogenation: Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at 25-30°C for 12 hours.

-

Work-up: Upon completion, filter the mixture and wash the collected solid with dichloromethane (10 volumes).

-

Purification: Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane/ethyl acetate (80:20) eluent to yield the final product as a colorless to yellow oil.

Caption: Synthesis of the target compound via DDQ-mediated dehydrogenation.

Metabolic Fate: A Prodrug Hypothesis

Esters are frequently employed in drug design as prodrugs to enhance properties like lipophilicity and membrane permeability. In vivo, they are often rapidly cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid.[8][9] It is therefore highly probable that 7-Methoxy-1-naphthaleneacetic acid ethyl ester functions as a prodrug, undergoing hydrolysis to form 7-Methoxy-1-naphthaleneacetic acid. This conversion is a critical first step in its biological action.

Caption: Proposed metabolic hydrolysis of the ethyl ester to the active acid.

Framework for Investigating Biological Activity

Given the sparse direct data, a structured, hypothesis-driven approach is necessary. The following sections outline key experimental workflows to probe the most probable biological activities based on structural analogy.

Part A: In Vitro Characterization

The initial phase focuses on confirming the prodrug concept and screening for primary molecular interactions in cell-free and cell-based systems.

Workflow 1: In Vitro Esterase Stability Assay

-

Objective: To confirm that the ethyl ester is hydrolyzed to the carboxylic acid in a biological matrix and to determine the rate of this conversion.

-

Rationale: This experiment validates the prodrug hypothesis. A rapid rate of hydrolysis indicates that the biological activity observed in vivo will likely be attributable to the acid metabolite.

-

Methodology:

-

Prepare solutions of 7-Methoxy-1-naphthaleneacetic acid ethyl ester (e.g., 10 µM) in phosphate buffer.

-

Add fresh mouse or human liver microsomes or plasma as the source of esterases.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent ester and the appearance of the carboxylic acid metabolite.

-

Calculate the half-life (t1/2) of the ester in the matrix.

-

Workflow 2: Central Nervous System Target Screening

-

Objective: To assess the binding affinity of the parent ester and its acid metabolite for receptors relevant to the action of Agomelatine.

-

Rationale: The structural role of this compound as a precursor to Agomelatine provides a strong rationale for investigating its potential interaction with melatonergic and serotonergic systems.[1]

-

Methodology:

-

Receptor Binding Assays:

-

Utilize commercially available kits or services for competitive radioligand binding assays.

-

Test both the ethyl ester and the synthesized carboxylic acid at a range of concentrations (e.g., 1 nM to 100 µM).

-

Primary targets: Melatonin MT1 and MT2 receptors.

-

Secondary target: Serotonin 5-HT2C receptor.

-

-

Data Analysis: Determine the inhibition constant (Ki) for each compound at each receptor to quantify binding affinity.

-

Part B: In Vivo Evaluation

Following in vitro characterization, in vivo studies are essential to understand the compound's integrated physiological effects.

Workflow 3: Murine Pharmacokinetic (PK) Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the ethyl ester and its conversion to the acid metabolite in a living organism.

-

Rationale: Understanding the PK profile is crucial for designing pharmacodynamic studies and interpreting their results. This study will confirm if the prodrug is efficiently absorbed and converted to the active form.

-

Methodology:

-

Administer a single dose of 7-Methoxy-1-naphthaleneacetic acid ethyl ester to a cohort of mice (e.g., 10 mg/kg) via oral gavage (PO) and intravenous (IV) routes.

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and extract the analytes.

-

Quantify the concentrations of both the ethyl ester and the acid metabolite using a validated LC-MS/MS method.

-

Calculate key PK parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability (%F).

-

Workflow 4: Assessment of CNS Activity

-

Objective: To evaluate potential antidepressant or anxiolytic effects in established behavioral models.

-

Rationale: Positive binding results from Workflow 2 would strongly support in vivo testing for CNS effects.[10][11]

-

Methodology:

-

Animal Model: Use adult male C57BL/6 mice.

-

Dosing: Administer the ethyl ester at various doses (e.g., 1, 10, 30 mg/kg, PO) 30-60 minutes before testing. Include a vehicle control and a positive control (e.g., Agomelatine or Diazepam).

-

Behavioral Tests:

-

Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior (time spent in the center vs. periphery).

-

Forced Swim Test (FST): A common screening test for antidepressant-like activity, measuring immobility time.

-

-

Data Analysis: Analyze behavioral parameters using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Caption: A logical workflow for the systematic evaluation of the target compound.

Conclusion and Future Directions

7-Methoxy-1-naphthaleneacetic acid ethyl ester stands at the intersection of agrochemical design and pharmaceutical development. While its primary documented role is that of a synthetic intermediate, its chemical structure suggests a high likelihood of biological activity, mediated through its hydrolysis to 7-Methoxy-1-naphthaleneacetic acid.

The experimental framework detailed in this guide provides a clear and robust pathway for elucidating its true biological function. The initial focus should be on confirming its metabolic conversion and screening for CNS receptor interactions. Positive findings would warrant a comprehensive investigation into its potential as a novel therapeutic agent for mood disorders, leveraging its structural relationship to Agomelatine. Concurrently, its anti-auxin properties, inherited from its parent acid, could be explored for applications in agriculture. This systematic approach will enable researchers to efficiently define the activity profile of this promising but understudied molecule.

References

-

Agomelatine Synthesis: The Crucial Role of 7-Methoxy-1-naphthylacetonitrile. Available from: [Link]

-

Kumar JK, Narala SG, Narsaiah AV. Efficient Synthesis of Anti-depressant Agent Agomelatine. Organic & Medicinal Chem IJ. 2018;7(3). Available from: [Link]

- Tsai, et al. Agomelatine and pharmaceutical compositions thereof. US Patent 9,029,420B2. May 12, 2015.

- Synthetic method for agomelatine. CN101792400A.

- Process for the preparation of agomelatine. EP2703383A1.

-

PubChem. 1-Naphthaleneacetic Acid. National Center for Biotechnology Information. Available from: [Link]

- Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. US20050182267A1.

-

Hangzhou Longshine Bio-Tech Co.,LTD. 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester 6836-21-1. Available from: [Link]

-

Zhang J, et al. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Mol Pharm. 2019;16(3):1156-1166. Available from: [Link]

-

PubChem. 2-(7-Methoxynaphthalen-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Saghir, SA. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Am J Physiol Gastrointest Liver Physiol. 1997;273(1):G184-90. Available from: [Link]

-

Wikipedia. 1-Naphthaleneacetic acid. Available from: [Link]

-

Organic Syntheses Procedure. ethyl 1-naphthylacetate. Available from: [Link]

-

Main, AR. Hydrolysis of malathion by ali-esterases in vitro and in vivo. Biochem J. 1960;74(1):10-20. Available from: [Link]

-

Ali, S. et al. Evaluation of analgesic, anti-inflammatory and CNS depressant activities of methanolic extract of Lawsonia inermis barks in mice. Avicenna J Phytomed. 2017;7(3):236-246. Available from: [Link]

-

Kumar, S. et al. Study of CNS depressant and behavioral activity of an ethanol extract of Achyranthes Aspera (Chirchita) in mouse model. J Vet Pharmacol Toxicol. 2012;1(1):24-28. Available from: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 4. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester 6836-21-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1 [amp.chemicalbook.com]

- 7. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 8. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of analgesic, anti-inflammatory and CNS depressant activities of methanolic extract of Lawsonia inermis barks in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of CNS depressant and behavioral activity of an ethanol extract of Achyranthes Aspera (Chirchita) in mouse model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy-1-naphthaleneacetic acid ethyl ester and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-1-naphthaleneacetic acid ethyl ester, a synthetic derivative of the plant hormone auxin. Delving into its synthesis, mechanism of action, and potential biological activities, this document serves as a crucial resource for researchers in agrochemistry, pharmacology, and medicinal chemistry. A detailed exploration of its structural analogs is presented, highlighting the impact of chemical modifications on biological outcomes, including plant growth regulation, anticancer, and anti-inflammatory activities. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in the development of novel therapeutic and agricultural agents.

Introduction: The Naphthalene Acetic Acid Scaffold

Naphthaleneacetic acid (NAA) and its derivatives represent a significant class of synthetic auxins, plant hormones that regulate a myriad of developmental processes.[1] While the endogenous auxin, indole-3-acetic acid (IAA), governs plant growth, synthetic auxins like NAA offer enhanced stability, making them valuable tools in agriculture and horticulture for promoting root formation, preventing premature fruit drop, and in plant tissue culture.[1][2] The core structure, a naphthalene ring linked to an acetic acid moiety, provides a versatile scaffold for chemical modification, leading to a diverse range of biological activities. 7-Methoxy-1-naphthaleneacetic acid ethyl ester, the focus of this guide, is a key derivative with anticipated auxin-like properties and potential for broader pharmacological applications.

Synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

The synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester is a multi-step process that typically begins with the preparation of the key intermediate, 7-methoxy-1-tetralone.

Synthesis of the Precursor: 7-Methoxy-1-tetralone

A common route to 7-methoxy-1-tetralone involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone

-

Friedel-Crafts Acylation: To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add anisole. Slowly add succinic anhydride while maintaining a low temperature. After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Clemmensen Reduction: The resulting keto-acid is then reduced. A mixture of the keto-acid, amalgamated zinc, and concentrated hydrochloric acid is refluxed. The progress of the reaction is monitored by the disappearance of the starting material.

-

Cyclization: The reduced acid is cyclized using a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The mixture is heated to promote the intramolecular Friedel-Crafts acylation, yielding 7-methoxy-1-tetralone.

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

From 7-Methoxy-1-tetralone to the Final Product

The conversion of 7-methoxy-1-tetralone to 7-Methoxy-1-naphthaleneacetic acid ethyl ester can be achieved through the formation of (7-methoxy-1-naphthyl)acetonitrile as a key intermediate.

Experimental Protocol: Synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

-

Synthesis of (7-methoxy-1-naphthyl)acetonitrile: 7-methoxy-1-tetralone is reacted with a source of cyanide, such as KCN, in the presence of a suitable acid to form the corresponding cyanohydrin. Subsequent dehydration and aromatization yield (7-methoxy-1-naphthyl)acetonitrile.

-

Hydrolysis and Esterification: The nitrile is then hydrolyzed to 7-Methoxy-1-naphthaleneacetic acid under acidic or basic conditions. The resulting carboxylic acid is subsequently esterified using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the final product, 7-Methoxy-1-naphthaleneacetic acid ethyl ester.

-

Purification: The final ester is purified by column chromatography on silica gel.

Mechanism of Action as a Synthetic Auxin

The biological activity of auxin and its synthetic analogs is primarily mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

The key steps in auxin signaling are as follows:

-

Hydrolysis of the Ester: 7-Methoxy-1-naphthaleneacetic acid ethyl ester is likely a pro-auxin, meaning it is hydrolyzed in planta to the active carboxylic acid form, 7-Methoxy-1-naphthaleneacetic acid.

-

Binding to the Receptor Complex: The active auxin binds to a pocket in the TIR1/AFB protein.

-

Promotion of Protein-Protein Interaction: This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors.

-

Ubiquitination and Degradation: The SCF-TIR1/AFB complex then ubiquitinates the Aux/IAA repressor, targeting it for degradation by the 26S proteasome.

-

Gene Transcription: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that ultimately manifest as physiological responses such as cell elongation and root development.

Biological Activity: Plant Growth Regulation

Based on its structural similarity to NAA, 7-Methoxy-1-naphthaleneacetic acid ethyl ester is expected to exhibit significant auxin-like activity. The primary methods for quantifying this activity are through bioassays that measure key physiological responses in model plants like Arabidopsis thaliana.

Hypocotyl Elongation Assay

This assay measures the effect of a compound on the elongation of the embryonic stem (hypocotyl) of seedlings.

Experimental Protocol: Arabidopsis Hypocotyl Elongation Assay [3][4]

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) and plate them on half-strength Murashige and Skoog (MS) medium containing the test compound at various concentrations. A solvent control (e.g., DMSO) should be included.

-

Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber under a defined light/dark cycle (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

Measurement: After a set period (e.g., 5-7 days), carefully remove the seedlings and lay them flat on a solid surface. Capture images of the seedlings and measure the length of the hypocotyls using image analysis software.

-

Data Analysis: Calculate the average hypocotyl length for each treatment group and compare it to the control. Plot the data as a dose-response curve to determine the effective concentration range.

Root Growth Inhibition Assay

High concentrations of auxins are known to inhibit primary root growth, providing another quantifiable measure of auxin activity.

Experimental Protocol: Arabidopsis Root Growth Inhibition Assay [5][6]

-

Seed Plating and Germination: Plate sterilized Arabidopsis seeds on MS medium and grow them vertically for 4-5 days to allow for initial root growth.

-

Transfer to Treatment Plates: Transfer seedlings with similar primary root lengths to new vertical plates containing MS medium supplemented with the test compound at various concentrations or a solvent control.

-

Growth and Measurement: Allow the seedlings to grow for an additional 3-5 days. Mark the position of the root tip at the time of transfer. After the growth period, measure the length of the new root growth from the mark to the new root tip.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Structural Analogs and Broader Biological Activities

The naphthaleneacetic acid scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities beyond plant growth regulation.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of naphthalene derivatives.[7][8][9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

| Compound Class | Example Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | 6a | MDA-MB-231 | 0.03 - 0.26 | [7][11] |

| Naphthalene-1,4-dione analogs | 44 | HEC1A | 6.4 | [8] |

| Naphthalene-containing enamides | 5f, 5g | Huh-7 | 2.62, 3.37 | [9] |

| Naphthalene-based pyrazole derivatives | 13 | MCF-7, HCT-116 | ~4.5, ~5.5 (converted from µg/ml) | [10] |

This table summarizes the anticancer activity of selected naphthalene derivatives.

Anti-inflammatory Activity

Derivatives of naphthaleneacetic acid, such as Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid), are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[12] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. The anti-inflammatory potential of novel naphthalene derivatives is often evaluated using the carrageenan-induced rat paw edema model.[13][14][15]

| Compound Class | Key Structural Feature | Anti-inflammatory Activity | Reference |

| Non-vicinal 3,5-diaryl pyrazoles | Naphthalene as one aryl ring | Equipotent or slightly more active than Indomethacin | [13] |

| Non-carboxylic thiourea derivatives | Thiourea moiety | Higher activity than Naproxen | [14] |

| Thiourea derivatives of Naproxen | Aromatic amine or amino acid ester | Potent activity, with some showing significant 5-LOX inhibition | [15] |

This table highlights the anti-inflammatory potential of various naphthalene derivatives.

Other Enzymatic Inhibition

The versatility of the naphthalene scaffold extends to the inhibition of other enzymes with therapeutic relevance. For instance, naphthalene derivatives have been developed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target for anti-cancer therapies, and alkaline phosphatase.[16][17]

Conclusion and Future Directions

7-Methoxy-1-naphthaleneacetic acid ethyl ester and its structural analogs represent a rich chemical space with significant potential in both agriculture and medicine. While the parent compound is predicted to be a potent synthetic auxin, the diverse biological activities of its analogs underscore the value of the naphthaleneacetic acid scaffold in drug discovery. Future research should focus on the quantitative biological evaluation of 7-Methoxy-1-naphthaleneacetic acid ethyl ester to confirm its auxin-like properties. Furthermore, the synthesis and screening of novel analogs, guided by the structure-activity relationships outlined in this guide, could lead to the discovery of new and improved agents for crop protection, cancer therapy, and the treatment of inflammatory diseases.

References

- Luo, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 38, 127865.

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16, 2677-2696.

- Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(45), 31631-31647.

- Abdel-Wahab, B. F., et al. (2024). Design and evaluation of naphthalene-based anticancer agents. Journal of the Iranian Chemical Society, 21(1), 1-15.

- Luo, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Request PDF.

- Patel, R. V., et al. (2015). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1238-1249.

- Nozue, K., et al. (2022). Measuring Hypocotyl Length in Arabidopsis. Methods in Molecular Biology, 2398, 99-106.

- BenchChem. (2025).

- Nozue, K., et al. (2022). Measuring Hypocotyl Length in Arabidopsis.

- El-Sayed, M. A., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 15(42), 27364-27382.

- Abdel-Aziz, A. A.-M., et al. (2013). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. Arzneimittelforschung, 63(10), 528-534.

- Wang, X., et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry, 285, 116245.

- Cole, B. J., et al. (2011). Automated analysis of hypocotyl growth dynamics during shade avoidance in Arabidopsis. The Plant Journal, 65(6), 991-1002.

- Wang, G., et al. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1445.

- Huang, C.-C., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.

- Derbyshire, P., et al. (2026). Cell elongation in Arabidopsis hypocotyls involves dynamic changes in cell wall thickness. Journal of Experimental Botany, 77(1), 1-12.

- Khan, I., et al. (2023). Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase. Journal of Molecular Structure, 1283, 135269.

- Bou-Abdallah, J., et al. (2024).

- Casal, J. J., & Fankhauser, C. (2014). Analysis of Shade-Induced Hypocotyl Elongation in Arabidopsis. Methods in Molecular Biology, 1162, 237-246.

- PubChem. (n.d.). 1-Naphthaleneacetic acid.

- Khatun, M. R., & Kato-Noguchi, H. (2021). Root growth inhibition of six test plants due to different concentrations of S. japonica leaf extract.

- Askin, A. (2017). Allium root growth inhibition test.

- Gallardo-Williams, M. T., et al. (2002). Inhibition of Onion Germination and Root Growth by Cattail Extracts Involves Reduced Cell Proliferation and Disruption of Cell Wall Integrity.

- Stanković, N., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(16), 4983.

- Meyer, R. E., & Gantz, R. L. (1960). Mesquite Root Inhibition Tests to Study Inhibitory Activity, Absorption and Translocation of 2,4-D and 2,4,5-T. Weeds, 8(3), 427-435.

- Theodoridis, A. D., et al. (2021). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 26(11), 3326.

- Campanoni, P., et al. (2005). Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways. Plant Physiology, 137(3), 978-988.

- PhytoTech Labs. (n.d.). Naphthaleneacetic Acid (K-NAA).

- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.

- An, J., et al. (2022). Effects of Exogenous α-Naphthaleneacetic Acid and 24-Epibrassinolide on Fruit Size and Assimilate Metabolism-Related Sugars and Enzyme Activities in Giant Pumpkin. International Journal of Molecular Sciences, 23(21), 13210.

- Boca Hydro. (n.d.).

- Smolecule. (n.d.).

- EvitaChem. (n.d.).

- Plant Cell Labs. (n.d.). N001 Naphthaleneacetic Acid (NAA).

Sources

- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 2. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. japsonline.com [japsonline.com]

- 14. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS number and synonyms

An In-depth Technical Guide to 7-Methoxy-1-naphthaleneacetic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-1-naphthaleneacetic acid ethyl ester (CAS No: 6836-21-1), a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its primary application as a precursor in the synthesis of the antidepressant Agomelatine. Spectroscopic data for structural confirmation and essential safety information are also provided, grounding the discussion in authoritative data to ensure scientific integrity and practical utility.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific research and development. 7-Methoxy-1-naphthaleneacetic acid ethyl ester is known by several synonyms across various chemical databases and suppliers. The Chemical Abstracts Service (CAS) has assigned it the unique identifier 6836-21-1.[1][2][3]

| Identifier Type | Value |

| Primary Name | 7-Methoxy-1-naphthaleneacetic acid ethyl ester |

| CAS Number | 6836-21-1[4][5][6] |

| Molecular Formula | C15H16O3[1][5][7] |

| Molecular Weight | 244.29 g/mol [5][8] |

| InChI Key | VPXDDUIYFMKQBI-UHFFFAOYSA-N[7][8] |

| Synonyms | Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate[1][2][5], Ethyl (7-Methoxynaphthalen-1-yl)acetate[2][5], Ethyl (7-methoxy-1-naphthyl)acetate[2][8], Ethyl 7-Methoxynaphthalene-1-acetate[2][5], 1-Naphthaleneacetic acid, 7-methoxy-, ethyl ester[2] |

Physicochemical and Safety Properties

The physical and chemical properties of an intermediate are critical for process design, handling, and storage. This compound is typically a colorless or light yellow transparent liquid or solid, with purity levels often exceeding 98%.[1][9]

| Property | Value | Source |

| Appearance | Colorless or white to yellow powder, crystals, or liquid | [1][8] |

| Boiling Point | 370.4°C at 760 mmHg | [1] |

| Density | 1.126 g/cm³ | [1] |

| Flash Point | 155.1°C | [1] |

| Refractive Index | 1.572 | [1] |

| Purity | ≥97-98% | [1][8] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container | [1][3] |

| GHS Signal Word | Warning | [8] |

| GHS Hazard Statement | H302 (Harmful if swallowed) | [8] |

| GHS Pictogram | GHS07 (Exclamation mark) | [8] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 7-Methoxy-1-naphthaleneacetic acid ethyl ester is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The following protocol is based on established laboratory procedures.[2]

Experimental Protocol: Synthesis from a Tetralone Precursor

This procedure outlines the aromatization of a tetralone-based precursor to yield the target naphthylacetate.

-

Reactant Preparation : In a suitable reaction vessel, dissolve the starting material, ethyl 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetate (3 g, 12.1 mmol), in anhydrous dichloromethane (45 mL).

-

Oxidizing Agent Addition : Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.15 g, 18.2 mmol) to the solution. DDQ is a potent oxidizing agent chosen for its efficacy in dehydrogenation reactions, which drives the aromatization of the dihydronaphthalene ring system.

-

Reaction Execution : Stir the reaction mixture continuously at a controlled temperature of 25-30°C for 12 hours. This extended reaction time ensures the conversion proceeds to completion.

-

Workup and Isolation :

-

Upon completion, filter the mixture to separate the precipitated solid byproducts.

-

Wash the collected solid with dichloromethane (30 mL).

-

Combine the organic phases and perform sequential washes with a saturated sodium bicarbonate solution (3 x 15 mL), water (3 x 15 mL), and brine (3 x 15 mL). This washing sequence is critical to neutralize any acidic residues and remove water-soluble impurities.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent, yielding a brown crude product.[2]

-

Purification : Purify the crude material using column chromatography on 100-200 mesh silica gel. Elute with a 20% ethyl acetate in hexane solution. This step is essential to isolate the target compound from any remaining starting material or byproducts, resulting in a final colorless oily product with a high yield (87.3%).[2]

Application in Drug Development: Synthesis of Agomelatine

The primary and most significant application of 7-Methoxy-1-naphthaleneacetic acid ethyl ester is its role as a key intermediate in the synthesis of Agomelatine.[1][9] Agomelatine is an atypical antidepressant used to treat major depressive disorder.[1][10] The structural backbone of the ethyl ester is chemically modified through subsequent reaction steps to produce the final active pharmaceutical ingredient (API).[1][9] This makes the quality and consistent supply of the ester crucial for pharmaceutical manufacturing.[9][11]

Spectroscopic Characterization Data

Structural confirmation is paramount for verifying the identity and purity of a chemical compound. The following spectroscopic data are characteristic of 7-Methoxy-1-naphthaleneacetic acid ethyl ester.[2]

-

¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J=8.4 Hz, 1H), 7.71 (d, J=8.0 Hz, 1H), 7.38 (d, J=7.2 Hz, 1H), 7.30 (t, J=8.0 Hz, 2H), 7.16 (dd, J₁=2.4 Hz, J₂=8.8 Hz, 1H), 4.15 (q, J=7.2 Hz, 2H), 4.0 (s, 2H), 3.93 (s, 3H), 1.2 (t, J=7.2 Hz, 3H).[2]

-

¹³C NMR (100 Hz, DMSO-d₆) : δ 171.1, 157.46, 132.99, 130.01, 129.79, 128.74, 128.37, 127.25, 123.02, 117.88, 102.76, 60.23, 54.94, 14.0.[2]

-

EI-MS (m/z) : 245 (M+1, 100%), 171 (17%).[2]

Conclusion

7-Methoxy-1-naphthaleneacetic acid ethyl ester is a well-characterized compound with a defined CAS number, established physicochemical properties, and validated synthesis routes. Its critical role as a building block in the production of the pharmaceutically important molecule Agomelatine underscores its significance in medicinal chemistry and drug development. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this versatile intermediate.

References

- Vertex AI Search. (n.d.). Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1.

- EAST CHEMSOURCES LIMITED. (n.d.). 7-Methoxy-1-naphthaleneacetic acid ethyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate for Pharmaceutical Intermediates.

- Sigma-Aldrich. (n.d.). Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 6836-21-1.

- AbacipharmTech. (n.d.). Ethyl 2-(7-methoxynaphthalen-1-yl)acetate.

- BLDpharm. (n.d.). 6836-21-1|Ethyl 2-(7-methoxynaphthalen-1-yl)acetate.

- Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester 6836-21-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 7-Methoxy-1-Naphthaleneacetate in Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). 7-Methoxy-1-naphthaleneacetic acid ethyl ester | 6836-21-1.

- Google Patents. (n.d.). US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

Sources

- 1. innospk.com [innospk.com]

- 2. 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1 [amp.chemicalbook.com]

- 3. 7-Methoxy-1-naphthaleneacetic acid ethyl ester, CasNo.6836-21-1 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 4. 6836-21-1|Ethyl 2-(7-methoxynaphthalen-1-yl)acetate|BLD Pharm [bldpharm.com]

- 5. 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester 6836-21-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. 7-Methoxy-1-naphthaleneacetic acid ethyl ester | 6836-21-1 [chemicalbook.com]

- 7. Ethyl 2-(7-methoxynaphthalen-1-yl)acetate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 6836-21-1 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Preclinical Evaluation of 7-Methoxy-1-naphthaleneacetic Acid Ethyl Ester

A Senior Application Scientist's Perspective on In Vitro and In Vivo Characterization

Foreword: The Rationale for Investigation

Naphthaleneacetic acid derivatives have long been a subject of scientific inquiry, primarily within the agricultural sector as potent synthetic auxins for plant growth regulation.[1][2][3] However, the structural motif of a naphthalene ring linked to an acetic acid moiety is also a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The subject of this guide, 7-Methoxy-1-naphthaleneacetic acid ethyl ester, represents a logical evolution from its parent acid. The addition of an ethyl ester group is a common medicinal chemistry strategy to enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It is hypothesized that this ethyl ester acts as a prodrug, readily hydrolyzed by intracellular and plasma esterases to release the active carboxylic acid, 7-Methoxy-1-naphthaleneacetic acid.